(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile
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Overview
Description
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile is an organic compound characterized by a cyclopentyl group attached to a hydroxy-propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product and features mild reaction conditions, high atom economy, and low production costs.
Industrial Production Methods
For large-scale industrial production, the preparation method involves the use of widely available and inexpensive raw materials. The process is designed to be simple and efficient, ensuring high optical purity and stable quality of the product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-1-cyclopentanol: Similar in structure but contains an amino group instead of a nitrile group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine.
Cyclopentanone: Contains a cyclopentyl group attached to a ketone.
Uniqueness
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile is unique due to the presence of both a hydroxy and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3S)-3-cyclopentyl-3-hydroxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFMUGYSVLAHZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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